

An In-depth Technical Guide to 2'-Deoxyuridine¹³C, ¹⁵N₂

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Compound of Interest

Compound Name: 2'-Deoxyuridine-13C,15N2

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2'-Deoxyuridine-¹³C,¹⁵N₂, a stable isotope-labeled nucleoside critical for advanced biomedical and pharmaceutical research. It details its chemical and physical properties, primary applications, and detailed experimental protocols for its use in quantitative analysis and metabolic studies.

Core Properties and Data

2'-Deoxyuridine-¹³C,¹⁵N₂ is a labeled form of the naturally occurring pyrimidine nucleoside, 2'-deoxyuridine. By replacing a specific carbon atom with its heavy isotope, Carbon-13 (¹³C), and the two nitrogen atoms in the pyrimidine ring with Nitrogen-15 (¹⁵N), the molecule's mass is increased by three Daltons. This mass shift, without altering the chemical properties, makes it an ideal internal standard and tracer for sensitive analytical techniques.

Quantitative Data Summary

The key quantitative and physical properties of 2'-Deoxyuridine-13C,15N2 are summarized below for easy reference.



Property	Value	Citations
IUPAC Name	1INVALID-LINKpyrimidine- 2,4-dione	[1][2]
CAS Number	369656-76-8	[1][2][3]
Molecular Formula	¹³ C C ₈ H ₁₂ ¹⁵ N ₂ O ₅	[1][2]
Molecular Weight	231.18 g/mol	[1][2]
Accurate Mass	231.072 Da	[1][2]
Isotopic Enrichment	99 atom % ¹³ C; 99 atom % ¹⁵ N	[2][3]
Chemical Purity	≥98%	[2]
Physical Form	Off-White to Pale Yellow Solid	_
Melting Point	159-163°C	_
Solubility	DMSO (Slightly), Methanol (Slightly, Sonicated)	_
Storage	-20°C Freezer	

Key Applications in Research and Development

The unique properties of 2'-Deoxyuridine-¹³C,¹⁵N₂ make it an invaluable tool in several research domains.

- Internal Standard for Quantitative Analysis: Its primary application is as an internal standard for the precise quantification of unlabeled 2'-deoxyuridine in biological matrices (e.g., plasma, urine, cell lysates) using isotope dilution mass spectrometry (IDMS).[4][5] Stable isotope-labeled (SIL) standards are considered the gold standard in quantitative LC-MS because they co-elute with the analyte and exhibit identical behavior during sample extraction, ionization, and fragmentation, correcting for matrix effects and procedural losses. [6][7]
- Metabolic Flux Analysis: As a stable isotope tracer, it is used to track the metabolic fate of deoxyuridine through cellular pathways, particularly the pyrimidine salvage pathway.[4][5] By

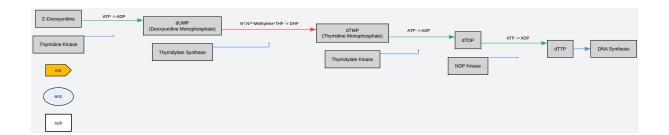


introducing the labeled compound to cells or organisms, researchers can elucidate the kinetics of DNA synthesis, degradation, and nucleotide salvage, providing insights into cellular proliferation, DNA repair mechanisms, and the effects of drugs targeting these pathways.[8][9]

 Drug Metabolism and Pharmacokinetics (DMPK): In drug development, SIL compounds are used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of nucleoside analog drugs.[4]

Biological Significance: The Pyrimidine Salvage Pathway

2'-Deoxyuridine is a key intermediate in the pyrimidine salvage pathway. This pathway allows cells to recycle pyrimidine bases from the degradation of DNA and RNA, conserving energy that would otherwise be spent on de novo synthesis.[10][11] Deoxyuridine can be phosphorylated by thymidine kinase to form deoxyuridine monophosphate (dUMP), which is then methylated by thymidylate synthase to produce thymidine monophosphate (dTMP), a direct precursor for DNA synthesis.[12][13] The study of this pathway is crucial for cancer research, as many chemotherapeutic agents target thymidylate synthase.[14]



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Caption: Pyrimidine salvage pathway showing the conversion of 2'-Deoxyuridine to dTTP for DNA synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the primary applications of 2'-Deoxyuridine-13C,15N2.

Protocol: Quantification of 2'-Deoxyuridine in Plasma using LC-MS/MS

This protocol outlines the use of 2'-Deoxyuridine-¹³C,¹⁵N₂ as an internal standard (IS) for quantifying endogenous 2'-deoxyuridine.

- 1. Materials and Reagents:
- Plasma samples (e.g., human, mouse)
- 2'-Deoxyuridine (analyte standard)
- 2'-Deoxyuridine-13C,15N2 (Internal Standard, IS)
- Acetonitrile (ACN), HPLC-grade
- Methanol (MeOH), HPLC-grade
- Formic Acid (FA), LC-MS grade
- Deionized Water, 18 MΩ·cm
- Protein Precipitation Agent: ACN with 0.1% FA
- Microcentrifuge tubes (1.5 mL)
- 2. Preparation of Standards and Samples:
- Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in MeOH.



- Calibration Standards: Serially dilute the analyte stock solution in a blank plasma matrix to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
- Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in ACN.
- Sample Preparation:
 - Thaw plasma samples on ice.
 - Pipette 50 μL of each plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
 - \circ Add 150 μ L of the IS working solution in ACN to each tube. This performs protein precipitation and adds the IS in one step.
 - Vortex vigorously for 1 minute.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
 - Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis:
- LC System: UPLC/HPLC system
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: 0.1% FA in Water
- Mobile Phase B: 0.1% FA in ACN
- Gradient: A typical gradient would be 5% to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

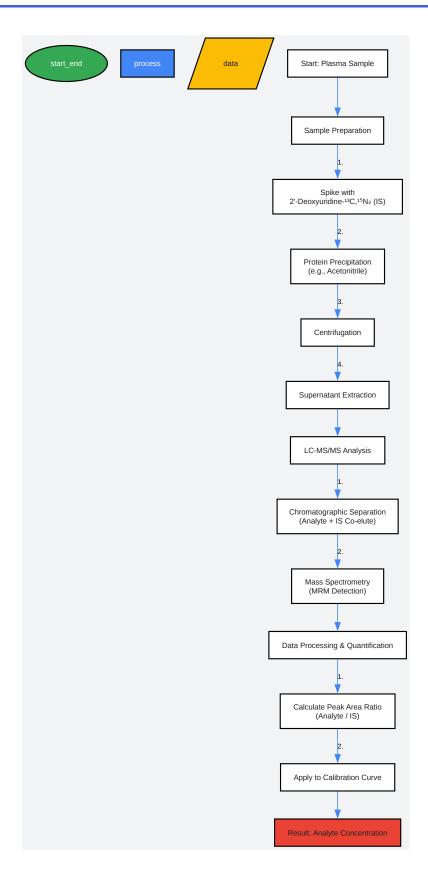






- Ionization Mode: Positive ESI
- Detection Mode: Multiple Reaction Monitoring (MRM)
 - Analyte (Unlabeled): Q1/Q3 transition (e.g., m/z 229.1 -> 113.1)
 - Internal Standard (Labeled): Q1/Q3 transition (e.g., m/z 232.1 -> 116.1)
- Data Analysis: Construct a calibration curve by plotting the peak area ratio (Analyte/IS)
 against the concentration of the calibration standards. Quantify the analyte in unknown
 samples using the regression equation from the curve.





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Caption: Workflow for quantitative analysis using an isotope-labeled internal standard.



Protocol: Stable Isotope Labeling in Cell Culture

This protocol describes a method for tracing the incorporation of deoxyuridine into cellular DNA.[15]

- 1. Materials and Reagents:
- Adherent mammalian cells (e.g., HeLa, A549)
- Complete cell culture medium (e.g., DMEM)
- Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled nucleosides.[15]
- 2'-Deoxyuridine-¹³C,¹⁵N₂
- Phosphate-Buffered Saline (PBS), ice-cold
- DNA extraction kit
- LC-MS/MS system for DNA digest analysis
- 2. Experimental Procedure:
- Cell Culture: Seed cells in culture plates and grow until they reach ~70-80% confluency to ensure they are in an active proliferative phase.
- Labeling Medium Preparation: Prepare culture medium supplemented with a known concentration of 2'-Deoxyuridine-¹³C,¹⁵N₂ (e.g., 10 μM). Use medium with dFBS to reduce competition from unlabeled deoxyuridine present in standard serum.
- Metabolic Labeling:
 - Aspirate the standard growth medium from the cells.
 - Wash the cells once with pre-warmed PBS.
 - Add the prepared labeling medium to the cells.



- Incubate for a defined period (e.g., 0, 2, 4, 8, 24 hours) to allow for uptake and incorporation into newly synthesized DNA.
- Cell Harvest and DNA Extraction:
 - At each time point, place the culture plate on ice and aspirate the labeling medium.
 - Wash the cell monolayer twice with ice-cold PBS to halt metabolic activity.
 - Lyse the cells and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
 - Quantify the extracted DNA and assess its purity.
- 3. Analysis of Isotope Incorporation:
- DNA Digestion: Enzymatically digest the extracted DNA to its constituent deoxynucleosides (dC, dG, dA, dT, and any incorporated labeled dU).
- LC-MS/MS Analysis: Analyze the digest using LC-MS/MS to measure the ratio of labeled deoxyuridine (or its downstream metabolite, labeled thymidine) to its unlabeled counterpart.
 This ratio provides a quantitative measure of new DNA synthesis over the labeling period.

This comprehensive guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for the effective application of 2'-Deoxyuridine-¹³C,¹⁵N₂ in a research and development setting. Its proper use as an internal standard and metabolic tracer can significantly enhance the accuracy and depth of experimental findings.

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